Cefiderocol Sulfate Tosylate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2135543-94-9 |

|---|---|

Molecular Formula |

C118H136Cl3N21O46S11 |

Molecular Weight |

3043.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate |

InChI |

InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1 |

InChI Key |

LTUONTFKVOUYHB-SDAZKDLGSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Trojan Horse Enters the Citadel: A Technical Guide to Cefiderocol's Iron-Mediated Assault on Multidrug-Resistant Bacteria

For Immediate Release

[City, State] – [Date] – In an era defined by the escalating threat of antimicrobial resistance, the novel siderophore cephalosporin (B10832234), Cefiderocol (B606585), has emerged as a critical weapon against multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides an in-depth exploration of Cefiderocol's unique "Trojan horse" mechanism, which leverages the bacteria's own iron acquisition systems to bypass formidable resistance barriers. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the latest quantitative data, details key experimental methodologies, and visualizes the intricate molecular pathways involved in its potent bactericidal activity.

The "Trojan Horse" Mechanism: A Novel Strategy for Bacterial Infiltration

Cefiderocol's innovative design centers on its ability to act as a siderophore mimic. A catechol moiety attached to the C-3 side chain of the cephalosporin core enables it to chelate ferric iron (Fe³⁺) in the extracellular environment.[1][2] This Cefiderocol-iron complex is then recognized and actively transported across the outer membrane of Gram-negative bacteria by various iron transporter proteins, such as PiuA in Pseudomonas aeruginosa and CirA and Fiu in Escherichia coli.[3][4][5] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space, effectively bypassing common resistance mechanisms like porin channel deletions and the action of efflux pumps.[6][7]

Once in the periplasm, Cefiderocol dissociates from the iron and binds to its primary targets: penicillin-binding proteins (PBPs), predominantly PBP3.[3][4] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall. The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.

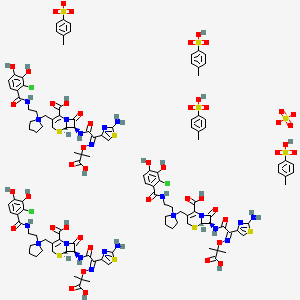

Below is a diagram illustrating the "Trojan horse" mechanism of Cefiderocol.

References

- 1. researchgate.net [researchgate.net]

- 2. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Cefiderocol's Binding Affinity to Penicillin-Binding Proteins: An In-depth Technical Guide

Introduction

Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) with potent activity against a broad range of Gram-negative bacteria, including multidrug-resistant strains. Its unique mechanism of action involves a "Trojan horse" strategy, where it chelates iron and is actively transported into the periplasmic space of bacteria via siderophore uptake systems. Once in the periplasm, cefiderocol exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), essential enzymes in the final stages of peptidoglycan synthesis. This guide provides a comprehensive overview of cefiderocol's binding affinity to various PBPs, details the experimental protocols used to determine these affinities, and illustrates the downstream consequences of PBP inhibition.

Quantitative Binding Affinity of Cefiderocol to PBPs

Cefiderocol exhibits a high affinity for PBP3 across a range of clinically important Gram-negative pathogens. This strong interaction is a key determinant of its potent antibacterial activity. The 50% inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the PBP's activity, is a critical parameter in quantifying this binding affinity.

| Bacterium | PBP Target | Cefiderocol IC50 (µg/mL) | Reference |

| Escherichia coli NIHJ JC-2 | PBP3 | 0.04 | [1] |

| Klebsiella pneumoniae SR22291 | PBP3 | 0.062 | [1] |

| Pseudomonas aeruginosa ATCC 27853 | PBP3 | 0.06 | [1] |

| Acinetobacter baumannii ATCC 17978 | PBP3 | 0.67 | [1] |

Table 1: Cefiderocol IC50 Values against PBP3 of Various Gram-Negative Bacteria.

In addition to its primary target, PBP3, cefiderocol has also demonstrated affinity for other PBPs, contributing to its broad spectrum of activity. Notably, cefiderocol has shown binding to PBP2 of Klebsiella pneumoniae.

Further studies with Pseudomonas aeruginosa PBP3 have also quantified the efficiency of cefiderocol's interaction in terms of the second-order rate constant (k_inact/K_i), which reflects both the binding affinity (K_i) and the rate of inactivation (k_inact).

| Compound | k_inact/K_i (M⁻¹s⁻¹) |

| Cefiderocol | 3000 |

| Ceftazidime | 3400 |

| Cefepime | 9600 |

| Meropenem | 11000 |

Table 2: Comparative k_inact/K_i Values against P. aeruginosa PBP3.

Mechanism of Action: PBP Inhibition and Downstream Effects

The primary mechanism of action of cefiderocol, like other β-lactam antibiotics, is the inhibition of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. PBPs are a group of transpeptidases that catalyze the final cross-linking step of peptidoglycan assembly.

By binding to the active site of PBPs, cefiderocol forms a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme. The inhibition of PBP3, a key enzyme involved in cell division, leads to the formation of filamentous, non-dividing cells and ultimately results in cell lysis and death.

Cefiderocol's mechanism of action targeting PBP3.

Experimental Protocols for Determining PBP Binding Affinity

The binding affinity of cefiderocol to PBPs is determined using various biochemical assays. The following are detailed methodologies for two common experimental approaches.

Competitive PBP Binding Assay using Bocillin-FL

This assay measures the ability of an unlabeled β-lactam, such as cefiderocol, to compete with a fluorescently labeled penicillin derivative (Bocillin-FL) for binding to PBPs.

1. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cells in the same buffer and lyse them using methods such as sonication or a French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

2. Competitive Binding Reaction:

-

In a series of microcentrifuge tubes or a microplate, add a fixed amount of the prepared bacterial membranes.

-

Add varying concentrations of the unlabeled competitor antibiotic (cefiderocol).

-

Incubate the mixtures for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the unlabeled antibiotic to bind to the PBPs.

-

Add a fixed, sub-saturating concentration of Bocillin-FL to each reaction and incubate for a shorter period (e.g., 10 minutes). Bocillin-FL will bind to any PBPs not already occupied by the competitor.

3. Detection and Analysis:

-

Stop the binding reaction by adding a sample buffer and heating the samples.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of Bocillin-FL binding against the logarithm of the cefiderocol concentration.

-

Determine the IC50 value, which is the concentration of cefiderocol that inhibits 50% of Bocillin-FL binding.

Workflow for Competitive PBP Binding Assay.

PBP Hydrolysis Assay using S2d Thioester Substrate

This assay measures the transpeptidase activity of PBPs by monitoring the hydrolysis of a thioester substrate analog, S2d. The inhibition of this activity by cefiderocol is then quantified.

1. Reagent Preparation:

-

Prepare a solution of the purified PBP of interest in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

Prepare a stock solution of the S2d substrate.

-

Prepare a stock solution of a chromogenic or fluorogenic thiol-reactive probe (e.g., 4,4'-dithiodipyridine or monobromobimane).

2. Assay Reaction:

-

In a microplate, add the purified PBP solution.

-

Add varying concentrations of the inhibitor (cefiderocol).

-

Initiate the reaction by adding the S2d substrate and the thiol-reactive probe.

-

The PBP will hydrolyze the S2d substrate, releasing a free thiol group.

-

The released thiol will react with the probe, generating a detectable colorimetric or fluorescent signal.

3. Data Acquisition and Analysis:

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the cefiderocol concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Workflow for S2d Hydrolysis Assay.

Conclusion

Cefiderocol's potent antibacterial activity is intrinsically linked to its high binding affinity for penicillin-binding proteins, particularly PBP3, in a wide range of Gram-negative pathogens. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive understanding of this critical aspect of cefiderocol's mechanism of action. The inhibition of PBP-mediated peptidoglycan synthesis disrupts bacterial cell wall integrity, leading to cell death. This in-depth knowledge is invaluable for researchers and drug development professionals working to combat the growing threat of antimicrobial resistance.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Cefiderocol Sulfate Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefiderocol is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action that enables it to effectively combat a wide range of multidrug-resistant Gram-negative bacteria. Its innovative "Trojan horse" strategy, facilitated by a catechol siderophore moiety, allows it to bypass common resistance mechanisms by utilizing bacterial iron uptake systems to enter the periplasmic space. This technical guide provides a comprehensive overview of the chemical structure of Cefiderocol and its commercially available form, Cefiderocol Sulfate (B86663) Tosylate. Furthermore, it details the convergent synthetic route for its preparation, including experimental protocols for the synthesis of key intermediates and the final active pharmaceutical ingredient.

Chemical Structure

Cefiderocol's molecular architecture is a sophisticated amalgamation of a cephalosporin core, similar to third and fourth-generation cephalosporins, with a unique siderophore side chain at the C-3 position and a resistance-stabilizing side chain at the C-7 position.

The core structure is a 7-amino-3-substituted-cephem-4-carboxylic acid. Key structural features include:

-

C-7 Side Chain : An aminothiazole ring with a carboxypropyloxyimino group. This moiety is also found in ceftazidime (B193861) and contributes to its stability against β-lactamases and enhances its transport across the outer membrane of Gram-negative bacteria.[1][2][3][4]

-

C-3 Side Chain : This is the most distinctive feature of Cefiderocol. It consists of a pyrrolidinium (B1226570) ring linked to a chlorocatechol group.[2][3][4] The chlorocatechol moiety acts as a siderophore, chelating ferric iron (Fe³⁺) and enabling the entire molecule to be actively transported into the bacterial periplasmic space via iron transporters.[2][3][4] The pyrrolidinium group, also present in cefepime, enhances antibacterial activity and stability against certain β-lactamases.[3][4]

Cefiderocol is administered intravenously as Cefiderocol Sulfate Tosylate , a salt form that improves its stability and formulation properties.

Chemical Structures:

Cefiderocol

Caption: Chemical structure of Cefiderocol.

This compound The commercial form is a mixed salt of Cefiderocol with sulfuric acid and p-toluenesulfonic acid.

Synthesis of Cefiderocol

The synthesis of Cefiderocol is accomplished through a convergent approach, which involves the separate synthesis of the key fragments followed by their coupling. The main fragments are:

-

The Cephalosporin Core: (6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

-

The C-7 Side Chain Precursor: 2-(2-aminothiazol-4-yl)-2-(isopropoxycarbonylmethoxyimino)acetic acid.

-

The C-3 Side Chain (Siderophore Moiety): A protected derivative of N-(2-(pyrrolidin-1-yl)ethyl)-2-chloro-3,4-dihydroxybenzamide.

The overall synthetic workflow is depicted below:

Caption: Convergent synthesis workflow for this compound.

Experimental Protocols

The synthesis of the C-3 side chain begins with 2-chloro-3,4-dimethoxybenzaldehyde and proceeds through a four-step sequence of demethylation, hydroxyl protection, aldehyde oxidation, and amidation.

Step 1: Demethylation of 2-chloro-3,4-dimethoxybenzaldehyde

-

Reaction: 2-chloro-3,4-dimethoxybenzaldehyde is treated with a Lewis acid, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), in the presence of a base like pyridine (B92270) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).

-

Procedure: To a solution of 2-chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in CH₂Cl₂ under a nitrogen atmosphere, anhydrous AlCl₃ (2.1 eq) is added at room temperature. Pyridine (8.4 eq) is then added dropwise, and the mixture is refluxed for 8 hours. The reaction is quenched with dilute hydrochloric acid, and the product, 2-chloro-3,4-dihydroxybenzaldehyde (B3260265), is isolated by filtration.

-

Quantitative Data:

| Starting Material | Reagents | Product | Yield |

| 2-chloro-3,4-dimethoxybenzaldehyde | AlCl₃, Pyridine, CH₂Cl₂ | 2-chloro-3,4-dihydroxybenzaldehyde | 94.2% |

| 2-chloro-3,4-dimethoxybenzaldehyde | BBr₃, CH₂Cl₂ | 2-chloro-3,4-dihydroxybenzaldehyde | 84.9% |

Step 2: Protection of the Hydroxyl Groups

-

Reaction: The catechol hydroxyl groups of 2-chloro-3,4-dihydroxybenzaldehyde are protected, for example, as p-methoxybenzyl (PMB) ethers.

-

Procedure: To a solution of 2-chloro-3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent, p-methoxybenzyl chloride (PMB-Cl) is added in the presence of a base. The reaction mixture is stirred until completion, and the protected product, 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzaldehyde, is isolated.

Step 3: Oxidation of the Aldehyde

-

Reaction: The aldehyde group of the protected catechol is oxidized to a carboxylic acid.

-

Procedure: The protected aldehyde is treated with an oxidizing agent, such as sodium chlorite, to yield the corresponding benzoic acid derivative.

Step 4: Amidation

-

Reaction: The carboxylic acid is activated and then coupled with 1-(2-aminoethyl)pyrrolidine.

-

Procedure: The benzoic acid derivative is activated with a coupling agent, such as mesyl chloride, and then reacted with 1-(2-aminoethyl)pyrrolidine to form the amide, which is the protected C-3 side chain.

-

Overall Yield: The overall yield for the five steps (including an initial chlorination of benzaldehyde) to obtain the protected C-3 side chain is reported to be 62%.[5]

The C-7 side chain, 2-(2-aminothiazol-4-yl)-2-(isopropoxycarbonylmethoxyimino)acetic acid, is synthesized from 4-chloroacetoacetic ester.

Step 1: Oximation

-

Reaction: 4-chloroacetoacetic ester is reacted with an alkali nitrite (B80452) in glacial acetic acid.

-

Procedure: 4-chloroacetoacetic ester is cooled to 0°C, and a solution of sodium nitrite in water is added dropwise while maintaining a low temperature.

Step 2: Reaction with Thiourea

-

Reaction: The product from the oximation step is reacted directly with thiourea in an aqueous solution.

-

Procedure: The cold solution from the previous step is added to an aqueous solution of thiourea, keeping the temperature below 40°C. This forms the 2-(2-amino-thiazole-4-yl)-2-(syn)-hydroxyimino acetic ester.

Step 3: Methylation

-

Reaction: The hydroxyl group of the oxime is methylated using dimethyl sulfate.

-

Procedure: The hydroxyimino acetic ester is suspended in a solvent like acetone (B3395972) with a phase transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate). A caustic soda solution is added, followed by the dropwise addition of dimethyl sulfate at around 0°C.

The cephalosporin core, (6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is typically synthesized from a fermentation precursor. A patented method describes a six-step synthesis starting from (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester.[6] The process involves several steps with specific reagents and conditions, leading to the desired 7-amino cephalosporin core with reported yields for some steps in the range of 87-91%.[6]

Step 1: Coupling of the C-7 Side Chain

-

Reaction: The C-7 side chain precursor is activated and coupled to the 7-amino group of the cephalosporin core.

-

Procedure: The carboxylic acid of the C-7 side chain is activated, for example, with mesyl chloride, and then reacted with the cephalosporin core.

Step 2: Coupling of the C-3 Side Chain

-

Reaction: The protected C-3 side chain is coupled to the 3-position of the cephalosporin intermediate.

-

Procedure: The cephalosporin intermediate is reacted with the protected pyrrolidine-containing side chain in the presence of boric acid and sodium iodide to form a tetraalkylammonium iodide salt.[5]

Step 3: Deprotection

-

Reaction: The protecting groups (e.g., PMB) on the catechol hydroxyls are removed.

-

Procedure: The protected molecule is treated with a strong acid to cleave the PMB ethers.[5]

Step 4: Formation of the Sulfate Tosylate Salt

-

Reaction: The deprotected Cefiderocol free base is converted to its sulfate tosylate salt.

-

Procedure: The final compound is crystallized in the presence of sulfuric acid and p-toluenesulfonic acid to yield this compound.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of Cefiderocol.

| Step | Starting Material | Product | Yield | Reference |

| C-3 Side Chain Synthesis | ||||

| Demethylation (Method 1) | 2-chloro-3,4-dimethoxybenzaldehyde | 2-chloro-3,4-dihydroxybenzaldehyde | 94.2% | |

| Demethylation (Method 2) | 2-chloro-3,4-dimethoxybenzaldehyde | 2-chloro-3,4-dihydroxybenzaldehyde | 84.9% | |

| Overall (5 steps) | Benzaldehyde | Protected C-3 Side Chain | 62% | [5] |

| Cephalosporin Core Synthesis | ||||

| Step in multi-step synthesis | Intermediate 7 | Intermediate 8 | 91.2% | [6] |

| Step in multi-step synthesis | Intermediate 6 | Intermediate 7 | 87.6% | [6] |

Conclusion

The synthesis of this compound is a complex, multi-step process that relies on a convergent strategy. This approach allows for the efficient and independent preparation of the key structural fragments, which are then assembled to form the final molecule. The unique siderophore moiety at the C-3 position is crucial for the drug's novel mechanism of action and its ability to overcome bacterial resistance. The detailed synthetic protocols and quantitative data presented in this guide provide valuable information for researchers and professionals involved in the development and manufacturing of this important antibiotic. Further optimization of the synthetic steps could lead to improved overall yields and a more cost-effective manufacturing process.

References

- 1. US20160176897A1 - 7-aminocephem derivative compounds - Google Patents [patents.google.com]

- 2. Binding of last-resort antibiotic revealed for the first time | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 3. publications.ashp.org [publications.ashp.org]

- 4. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A brief introduction to Cefiderocol_Chemicalbook [chemicalbook.com]

- 6. CN101538273B - Process for preparing (6R,7R) -7-amino-8-oxo-5-thia-1-azabicyclo [4.2.0] oct-2-ene-3-H-2-carboxylic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Cefiderocol Sulfate Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic with a unique "Trojan horse" mechanism of action, enabling it to effectively combat a wide range of multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of the physicochemical properties of its commercially available form, Cefiderocol Sulfate (B86663) Tosylate. The document consolidates available data on its solubility, stability, and other key characteristics, presented in a clear and accessible format. Detailed methodologies for essential analytical techniques are provided to support further research and development. Visual diagrams are included to illustrate its mechanism of action and a general workflow for physicochemical characterization, adhering to the specified technical requirements. While extensive literature exists on its clinical efficacy and mechanism, this guide focuses on the fundamental physicochemical attributes crucial for formulation, manufacturing, and regulatory considerations.

Introduction

Cefiderocol represents a significant advancement in the fight against antimicrobial resistance. Its innovative structure, which combines a cephalosporin core with a catechol siderophore, allows it to hijack bacterial iron uptake systems to gain entry into the periplasmic space, thereby bypassing common resistance mechanisms such as porin channel mutations and efflux pumps.[1][2] The drug is supplied as a lyophilized powder for injection, formulated as Cefiderocol Sulfate Tosylate. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to ensure its quality, safety, and efficacy.

General Properties

This compound is a white to slightly yellow, sterile, lyophilized powder.[3][4] It is known to be hygroscopic and may exhibit polymorphism, although specific details on polymorphic forms are not publicly available.[3]

Table 1: General Physicochemical Properties of this compound

| Property | Description | Reference(s) |

| Appearance | White to slightly yellow powder | [3][4] |

| Formulation | Sterile, lyophilized powder for injection | [1][4] |

| Hygroscopicity | Hygroscopic | [3] |

| Polymorphism | May show polymorphism | [3] |

| pH of Reconstituted Solution | 5.2 to 5.8 (1 g of cefiderocol in 10 mL of water) | [5] |

Quantitative Physicochemical Data

Quantitative data on certain physicochemical properties such as pKa, melting point (from Differential Scanning Calorimetry), specific polymorphic forms (from X-ray Powder Diffraction), and a dynamic vapor sorption isotherm are not publicly available and are likely proprietary information.

Solubility

This compound exhibits varied solubility in different solvents, a critical factor for its formulation and in vitro experimental design.

Table 2: Solubility Profile of Cefiderocol and its Sulfate Tosylate Salt

| Solvent | Solubility | Reference(s) |

| Methanol | Freely soluble | [3] |

| Water | Slightly soluble | [3] |

| Dehydrated Ethanol | Slightly soluble | [3] |

| Acetonitrile | Practically insoluble | [3] |

| DMSO | Soluble | [] |

| Acetone | Soluble | [] |

| Dichloromethane | Soluble | [] |

| Ethyl Acetate | Soluble | [] |

Stability

The stability of Cefiderocol is influenced by the solvent, concentration, temperature, and exposure to light.

Table 3: Stability of Cefiderocol in Solution

| Condition | Observation | Reference(s) |

| Reconstituted Solution (in vial) | May be stored for up to 1 hour at room temperature. | [7] |

| Diluted IV Solution (Room Temperature) | Stable for up to 6 hours. | [7] |

| Diluted IV Solution (Refrigerated) | May be stored for up to 24 hours at 2–8°C, protected from light. Must be used within 6 hours after removal from refrigeration. | [7] |

| 62.5 mg/mL in NS or D5W (Polypropylene Syringes, Room Temp) | Retains >90% of initial concentration for 12 hours, with or without light protection. After 24 hours, most solutions retained >90% of the initial concentration. After 48 hours, no solution retained >90% of the initial concentration. | [8] |

Mechanism of Action and Cellular Entry

Cefiderocol's unique mechanism of action involves a "Trojan horse" strategy. The catechol side chain of Cefiderocol chelates ferric iron, which is essential for bacterial survival. This Cefiderocol-iron complex is then actively transported across the outer membrane of Gram-negative bacteria via their own iron uptake channels. Once in the periplasmic space, Cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death. This mechanism allows Cefiderocol to bypass resistance mechanisms that affect other β-lactam antibiotics.[1][2]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. An Overview of Cefiderocol’s Therapeutic Potential and Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. fda.gov.tw [fda.gov.tw]

- 5. publications.ashp.org [publications.ashp.org]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PMC [pmc.ncbi.nlm.nih.gov]

Cefiderocol Sulfate Tosylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic with a unique mechanism of action that allows it to overcome many common resistance mechanisms of Gram-negative bacteria. It is formulated as a sulfate (B86663) tosylate salt for intravenous administration. A thorough understanding of its solubility and stability is critical for its formulation, handling, and clinical administration to ensure optimal efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability of Cefiderocol Sulfate Tosylate, compiling available data into a comprehensive resource.

Physicochemical Properties

This compound is a white to slightly yellow, hygroscopic powder.[1][2] The molecular formula is 3C₃₀H₃₄ClN₇O₁₀S₂·4C₇H₈O₃S·H₂SO₄·xH₂O, with a relative molecular mass of 3043.50 g/mol for the anhydrous salt.[1][2]

Solubility Profile

Detailed quantitative data on the aqueous solubility of this compound across a range of pH values is not extensively available in the public domain. However, based on available information, a qualitative and semi-quantitative solubility profile can be described.

Qualitative Solubility

A draft monograph from the World Health Organization describes the solubility of this compound in various solvents as follows[1][2]:

| Solvent | Solubility |

| Methanol | Freely Soluble |

| Water | Slightly Soluble |

| Dehydrated Ethanol | Slightly Soluble |

| Acetonitrile | Practically Insoluble |

Aqueous Solubility

One source indicates an aqueous solubility of 100 mg/mL for "cefiderocol"; however, it is not specified whether this refers to the sulfate tosylate salt or the free base, nor are the pH and temperature conditions defined. The pH of a solution prepared by dissolving 1 gram of cefiderocol in 10 mL of water is between 5.2 and 5.8.[3]

Organic Solvent Solubility

Cefiderocol is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[4][]

Stability Profile

The stability of Cefiderocol has been evaluated in various diluents and under stressed conditions to understand its degradation pathways.

Stability in Intravenous Solutions

Cefiderocol solutions have been studied for their stability in common intravenous diluents, such as 0.9% Sodium Chloride (Normal Saline, NS) and 5% Dextrose in Water (D5W). The stability is influenced by concentration, temperature, and light exposure.

| Concentration | Diluent | Storage Condition | Time (hours) | Remaining Concentration (%) | Reference |

| 7.5 - 20 mg/mL | NS or D5W | Room Temperature | 6 | >90% (Manufacturer's data) | [6] |

| 62.5 mg/mL | NS | Room Temperature, Protected from Light | 12 | >90% | [6] |

| 62.5 mg/mL | D5W | Room Temperature, Protected from Light | 12 | >90% | [6] |

| 62.5 mg/mL | NS | Room Temperature, Exposed to Light | 12 | >90% | [6] |

| 62.5 mg/mL | D5W | Room Temperature, Exposed to Light | 12 | >90% | [6] |

| 62.5 mg/mL | NS | Room Temperature, Protected from Light | 24 | >90% | [6] |

| 62.5 mg/mL | D5W | Room Temperature, Protected from Light | 24 | >90% | [6] |

| 62.5 mg/mL | NS | Room Temperature, Exposed to Light | 24 | ~89.9% | [6] |

| 62.5 mg/mL | D5W | Room Temperature, Exposed to Light | 24 | >90% | [6] |

| 62.5 mg/mL | NS or D5W | Room Temperature | 48 | 82.9 - 89.4% | [6] |

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Cefiderocol has been subjected to various stress conditions as summarized below.

| Stress Condition | Reagent and Conditions | Degradation (%) |

| Acidic | 1 M HCl, Room Temperature, 15 hours | 12% |

| Alkaline | 0.01 M NaOH, 20-25°C, 5 minutes | 26% |

| Oxidative | 0.3% H₂O₂, 35°C, 1 hour | 31% |

| Thermal | 80°C, 2 hours | 35% |

| Photolytic | 254 nm UV light, 30 minutes | 44% |

Experimental Protocols

Solubility Determination (General Protocol)

A standardized protocol for determining the equilibrium solubility of a drug substance like this compound typically involves the following steps:

-

Preparation of Solutions: A series of solutions at different pH values (e.g., using phosphate (B84403) or citrate (B86180) buffers) are prepared.

-

Addition of Excess Drug: An excess amount of this compound powder is added to each pH-buffered solution in sealed containers.

-

Equilibration: The containers are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Aliquots are withdrawn from each container and filtered (e.g., using a 0.22 µm filter) to remove undissolved solids.

-

Quantification: The concentration of dissolved Cefiderocol in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A common method for assessing the stability of Cefiderocol is a stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: LiChrospher 100 RP-18 (125 mm x 4 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.05 M KH₂PO₄, pH 3.0) and an organic modifier (e.g., methanol).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection Wavelength: 260 nm.

-

Column Temperature: 30°C.

-

-

Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: A stock solution of Cefiderocol is prepared in a suitable solvent (e.g., water or a relevant buffer).

-

Application of Stress Conditions:

-

Acidic Degradation: The stock solution is mixed with an acid (e.g., 1 M HCl) and kept at room temperature or elevated temperature for a defined period.

-

Alkaline Degradation: The stock solution is mixed with a base (e.g., 0.01 M NaOH) and kept at room temperature for a defined period.

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: The stock solution is heated at a high temperature (e.g., 80°C).

-

Photolytic Degradation: The stock solution is exposed to UV light (e.g., 254 nm) and/or visible light.

-

-

Neutralization and Dilution: For acid and base-stressed samples, the solutions are neutralized before analysis. All stressed samples are diluted to an appropriate concentration for HPLC analysis.

-

HPLC Analysis: The stressed samples are analyzed by the validated stability-indicating HPLC method to separate the intact drug from its degradation products. The peak purity of the Cefiderocol peak is assessed to ensure no co-eluting degradants.

Visualizations

Caption: Cefiderocol's "Trojan Horse" Mechanism of Action.

Caption: Experimental Workflow for Cefiderocol Stability Studies.

References

- 1. cdn.who.int [cdn.who.int]

- 2. cdn.who.int [cdn.who.int]

- 3. publications.ashp.org [publications.ashp.org]

- 4. medkoo.com [medkoo.com]

- 6. Physicochemical stability of cefiderocol, a novel siderophore cephalosporin, in syringes at 62.5 mg/mL for continuous administration in intensive care units - PMC [pmc.ncbi.nlm.nih.gov]

Cefiderocol: A Technical Guide to its Activity Against Multidrug-Resistant Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to public health, with limited therapeutic options available for infections caused by these pathogens. Cefiderocol (B606585), a first-in-class siderophore cephalosporin (B10832234), represents a novel approach to combatting these challenging infections. This technical guide provides a comprehensive overview of Cefiderocol's mechanism of action, its in vitro activity against key MDR Gram-negative bacteria, the experimental protocols for its evaluation, and the emerging mechanisms of resistance.

Cefiderocol employs a unique "Trojan horse" strategy to gain entry into bacterial cells.[1][2][3] It mimics natural siderophores, which are molecules produced by bacteria to scavenge for iron, an essential nutrient.[2][4] By chelating iron, Cefiderocol is actively transported across the outer membrane of Gram-negative bacteria through their own iron uptake systems.[2][5][6][7][8][9] This mechanism allows the drug to bypass common resistance mechanisms such as porin channel mutations and efflux pump overexpression, achieving high concentrations in the periplasmic space.[1][2][6][10] Once in the periplasm, Cefiderocol exerts its bactericidal activity by inhibiting penicillin-binding proteins (PBPs), primarily PBP3, which are essential enzymes for bacterial cell wall synthesis.[6][7][11]

Mechanism of Action: A "Trojan Horse" Approach

Cefiderocol's innovative mechanism of action can be visualized as a multi-step process that leverages the bacterium's own iron acquisition systems to deliver the antibiotic to its target.

Caption: Cefiderocol chelates ferric iron and is actively transported into the periplasmic space via bacterial iron transporters, where it inhibits PBP3, leading to cell death.

In Vitro Activity Against Multidrug-Resistant Gram-Negative Bacteria

Cefiderocol has demonstrated potent in vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including those resistant to carbapenems. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies.

Table 1: In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Enterobacterales

| Organism | Carbapenemase Profile | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference |

| Enterobacterales | Meropenem-non-susceptible | - | 4 | - | [12] |

| Enterobacterales | Carbapenem-resistant | - | - | 92.1 (at ≤4 mg/L) | [13] |

| Enterobacterales | Carbapenem-resistant | 0.5 | 8 | 81.9 | [14][15] |

| K. pneumoniae | Carbapenem-resistant | 1 | 4 | 95.7 (CLSI) | [16] |

| E. coli | Carbapenem-resistant | - | - | 76.8 | [1] |

| E. cloacae complex | Carbapenemase-producing | 1 | 4 | 83.3 (EUCAST) | [17] |

| Enterobacterales | NDM-producing | - | - | 72.1 (at ≤4 mg/L) | [13] |

| Enterobacterales | KPC-producing | - | - | >80 (at ≤2 mg/L) | [13] |

| Enterobacterales | OXA-48-like-producing | - | - | >80 (at ≤2 mg/L) | [13] |

Table 2: In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Pseudomonas aeruginosa

| Isolate Collection | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference |

| Carbapenem-resistant | 1 | 16 | 80.0 | [1] |

| Carbapenem-resistant | 2 | 8 | 80.0 (CLSI) | [16] |

| All isolates | 0.5 | 1 | 99.6 (at ≤4 mg/L) | [5] |

| Carbapenem-resistant | 1 | 8 | 77.5 | [14][15] |

| Meropenem-resistant | - | - | 97.8 | [18] |

Table 3: In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Acinetobacter baumannii

| Isolate Collection | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference |

| Carbapenem-resistant | 4 | 16 | 73.3 | [1] |

| Carbapenem-resistant | - | - | 88.0 (at ≤4 mg/L) | [5] |

| Carbapenem-resistant | - | 8 | - | [5] |

| Carbapenem-resistant | - | - | 88.9 (at ≤4 mg/L) | [13] |

| Carbapenem-resistant | - | - | 68.8 | [19][20] |

Experimental Protocols

Accurate determination of Cefiderocol's in vitro activity requires specific methodologies to account for its iron-dependent uptake mechanism.

Antimicrobial Susceptibility Testing: Broth Microdilution (BMD)

The reference method for determining Cefiderocol's minimum inhibitory concentration (MIC) is broth microdilution (BMD) using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[11][21][22]

Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):

-

Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

-

Add Chelex 100 resin to the CAMHB at a concentration of 2 g/L.

-

Stir the mixture for at least 6 hours to chelate the iron.

-

Filter the broth to remove the Chelex 100 resin.

Broth Microdilution Procedure:

-

Prepare serial twofold dilutions of Cefiderocol in ID-CAMHB in a 96-well microtiter plate. The typical concentration range is 0.03125 to 32 µg/mL.[3]

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate the microtiter plate with the bacterial suspension.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth.

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefiderocol using the broth microdilution method.

Mechanisms of Resistance to Cefiderocol

Despite its novel mechanism of action, resistance to Cefiderocol has been reported and is often multifactorial.[23][24] Understanding these mechanisms is crucial for the continued development and clinical use of this antibiotic.

Key Resistance Mechanisms:

-

Mutations in Siderophore Uptake Systems: Alterations in the genes encoding for iron transporters, such as cirA and fiu in Enterobacterales and piuA in P. aeruginosa, can lead to reduced uptake of Cefiderocol into the bacterial cell.[1][10][23][24]

-

Production of β-Lactamases: While Cefiderocol is stable against many β-lactamases, certain enzymes, particularly New Delhi metallo-β-lactamase (NDM)-type carbapenemases, have been associated with increased MICs and resistance.[10][19][23][24][25] The co-expression of multiple β-lactamases can also contribute to resistance.[26]

-

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the target PBP3 can decrease the binding affinity of Cefiderocol, thereby reducing its efficacy.[10][26]

-

Outer Membrane Permeability and Efflux: Deletions or mutations in outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, and overexpression of efflux pumps can also contribute to reduced susceptibility to Cefiderocol.[1][23]

Conclusion

Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique "Trojan horse" mechanism of action allows it to overcome many common resistance mechanisms, demonstrating potent in vitro activity against a wide range of challenging pathogens. However, the emergence of resistance highlights the importance of continued surveillance and a deeper understanding of the underlying molecular mechanisms. The standardized experimental protocols outlined in this guide are essential for the accurate assessment of Cefiderocol's activity and for guiding its appropriate clinical use. As research continues, Cefiderocol will likely remain a critical tool in the armamentarium against serious Gram-negative infections.

References

- 1. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of Cefiderocol Against Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii Endemic to Medical Centers in New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cefiderocol, a new antibiotic against multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Cefiderocol: a novel siderophore cephalosporin for multidrug-resistant Gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Cefiderocol, a Siderophore Cephalosporin, as a Treatment Option for Infections Caused by Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In-vitro susceptibility of cefiderocol and other comparators in carbapenem-resistant Gram-negative bacilli: A study from India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activity of Cefiderocol against the Carbapenemase-Producing Enterobacter cloacae Complex and Characterization of Reduced Susceptibility Associated with Metallo-β-Lactamase VIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania [mdpi.com]

- 20. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 22. journals.asm.org [journals.asm.org]

- 23. mdpi.com [mdpi.com]

- 24. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence [frontiersin.org]

- 26. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro and In Vivo Activity of Cefiderocol

Introduction

Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic developed to combat infections caused by carbapenem-resistant Gram-negative bacteria.[1] Approved by the FDA in 2019 and the EMA in 2020, it represents a significant advancement in the therapeutic arsenal (B13267) against multidrug-resistant (MDR) pathogens.[1][2] Its unique mechanism of action allows it to overcome many common resistance mechanisms employed by these challenging bacteria.[3] This technical guide provides a comprehensive overview of the in vitro and in vivo activity of Cefiderocol, detailing its mechanism, spectrum of activity, resistance profiles, and the experimental protocols used for its evaluation.

Mechanism of Action: The "Trojan Horse" Strategy

Cefiderocol employs a novel "Trojan horse" strategy to gain entry into Gram-negative bacteria.[2][4] It possesses a unique chemical structure, featuring a chlorocatechol group at the end of the C-3 side chain, which acts as a siderophore.[5][6] This siderophore moiety chelates ferric iron, a crucial nutrient for bacterial survival.[2] The Cefiderocol-iron complex is then actively transported across the bacterial outer membrane through the bacteria's own iron uptake systems.[4][7] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space, bypassing resistance mechanisms like porin channel mutations and efflux pump overexpression that affect other β-lactams.[4][8]

Once in the periplasmic space, Cefiderocol dissociates from the iron and exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), primarily PBP3.[4][5] This binding inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death.[4][7] Furthermore, its structure, similar to cefepime (B1668827) and ceftazidime, confers stability against a wide range of β-lactamases, including both serine- and metallo-β-lactamases.[3][7]

Figure 1: Cefiderocol's "Trojan Horse" mechanism of action.

In Vitro Activity

Cefiderocol demonstrates potent in vitro activity against a broad spectrum of clinically significant aerobic Gram-negative pathogens, including multidrug-resistant and carbapenem-resistant (CR) strains.[9][10]

Spectrum of Activity

Surveillance studies have consistently shown high susceptibility rates for Cefiderocol against key pathogens.[10] Its activity is particularly noteworthy against carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[10][11]

Table 1: Summary of In Vitro Activity of Cefiderocol Against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Reference(s) |

|---|---|---|---|---|---|

| Enterobacterales | 146 | 0.12 | 1.0 | 97.2 (at ≤2 mg/L) | [9] |

| (Carbapenem-Resistant) | 305 | - | - | 92.1 (at ≤4 mg/L) | [12] |

| P. aeruginosa | 54 | 0.12 | 0.5 | - | [9] |

| (Carbapenem-Resistant) | 111 | - | - | 86.5 (at ≤4 mg/L) | [12] |

| A. baumannii group | 13 | 0.06 | 0.12 | - | [9] |

| (Carbapenem-Resistant) | 99 | - | - | 88.9 (at ≤4 mg/L) | [8][13] |

| S. maltophilia | 217 | 0.063 | 0.25 | - |[14] |

Note: Susceptibility breakpoints and testing conditions can vary between studies and regulatory bodies (e.g., CLSI, EUCAST, FDA).

Cefiderocol retains activity against isolates producing a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC, and carbapenemases such as KPC, OXA-48, VIM, and IMP.[6][7] However, its activity can be reduced against isolates producing certain metallo-β-lactamases (MBLs), particularly the New Delhi metallo-β-lactamase (NDM)-type.[12][15][16]

Mechanisms of Resistance

Despite its novel mechanism, resistance to Cefiderocol can emerge, and it is typically multifactorial.[3][17] The primary mechanisms observed include:

-

Mutations in Siderophore Uptake Systems: Alterations in the genes encoding for iron transporters, such as cirA, fiu, fec, and fhu in Enterobacterales, can reduce the uptake of Cefiderocol into the periplasmic space.[15][17][18]

-

Expression of β-Lactamases: While stable against many β-lactamases, high levels of expression or specific variants of certain enzymes, particularly NDM-type MBLs, can lead to increased MICs.[3][17] Co-expression of multiple β-lactamases can also contribute to resistance.[3]

-

Alterations in Permeability and Efflux: Although Cefiderocol's primary entry route bypasses porins, alterations such as porin loss (e.g., OmpK35/36 in K. pneumoniae) and overexpression of efflux pumps can potentiate resistance when combined with other mechanisms.[8][17]

-

Target Modifications: Mutations in PBP3, the primary target of Cefiderocol, can also contribute to reduced susceptibility.[3]

Figure 2: Multifactorial mechanisms of resistance to Cefiderocol.

In Vitro Experimental Protocols

Standardized methodologies are critical for the accurate determination of Cefiderocol's in vitro activity.

Minimum Inhibitory Concentration (MIC) Testing

The reference method for Cefiderocol susceptibility testing is broth microdilution (BMD).[19]

-

Medium: A key consideration for Cefiderocol testing is the iron content of the medium. Testing must be performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[20][21] Standard Mueller-Hinton broth contains variable iron concentrations that can lead to falsely elevated MIC values, as iron transport systems are not induced.[21]

-

Inoculum: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared and added to wells containing serial dilutions of Cefiderocol.

-

Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading: The MIC is recorded as the lowest concentration of Cefiderocol that completely inhibits visible growth.[22] For some organisms like A. baumannii, a "trailing" effect may be observed, and the MIC should be read as the first well where growth is significantly reduced (≥80% inhibition).[21][22]

Disk Diffusion Testing

Disk diffusion is a more accessible method for routine clinical laboratories.

-

Medium: Unlike BMD, disk diffusion testing is performed on standard Mueller-Hinton agar (B569324).[20]

-

Procedure: A standardized bacterial suspension is swabbed onto the agar surface, and a 30-μg Cefiderocol disk is applied.

-

Incubation: Plates are incubated under the same conditions as for BMD.

-

Reading: The diameter of the zone of inhibition is measured. The interpretation (Susceptible, Intermediate, or Resistant) is determined by comparing the zone diameter to established breakpoints from bodies like CLSI, EUCAST, or the FDA.[20]

Figure 3: Workflow for in vitro susceptibility testing of Cefiderocol.

In Vivo Activity and Efficacy

Preclinical animal models and clinical studies have demonstrated the in vivo efficacy of Cefiderocol against challenging Gram-negative pathogens.

Preclinical Animal Models

-

Models Used: The most common models are neutropenic murine thigh and lung infection models, as well as urinary tract infection (UTI) models.[11][23][24] These models are used to establish pharmacokinetic/pharmacodynamic (PK/PD) targets and evaluate efficacy against specific resistant strains.

-

Efficacy: In these models, Cefiderocol has shown potent, dose-dependent bactericidal activity against a range of pathogens, including carbapenemase-producing K. pneumoniae and P. aeruginosa.[23][24] For example, in a murine UTI model, a 100 mg/kg dose of Cefiderocol significantly decreased viable bacterial counts (≥3-log₁₀ CFU) against KPC- and IMP-producing strains.[23][25] In neutropenic lung infection models, Cefiderocol also demonstrated significant reductions in bacterial load against S. maltophilia.[11][14]

Table 2: Selected In Vivo Efficacy Data for Cefiderocol

| Animal Model | Pathogen (Resistance Mechanism) | Efficacy Endpoint | Outcome | Reference(s) |

|---|---|---|---|---|

| Murine UTI | K. pneumoniae (KPC-2) | Change in viable cells (log₁₀ CFU) in kidney | ≥3-log₁₀ reduction with 100 mg/kg dose | [23][25] |

| Murine UTI | P. aeruginosa (IMP-1) | Change in viable cells (log₁₀ CFU) in kidney | ≥3-log₁₀ reduction with 100 mg/kg dose | [23][25] |

| Neutropenic Murine Lung | S. maltophilia (TMP-SMX resistant) | Change in viable cells (log₁₀ CFU) in lung | Significant, dose-dependent reduction | [11][14] |

| Neutropenic Murine Thigh | Enterobacteriaceae | %fT>MIC for 1-log₁₀ reduction | Mean of 73.3% |[24] |

Clinical Efficacy

The PROVE study, a large, retrospective, real-world evidence study, demonstrated favorable clinical outcomes in seriously ill patients treated with Cefiderocol.

-

Overall Response: In an analysis of 1,075 patients, 75.1% had a favorable clinical response at the end of treatment.[26][27]

-

Infection Types: The most common infections treated were respiratory tract infections (53.1%), followed by urinary tract infections (10.6%) and bloodstream infections (10%).[26] Clinical response rates were 71.6% for respiratory tract infections and 91.2% for UTIs.[27]

-

Pathogens: The study included a high proportion of carbapenem-resistant infections (74.6%), with P. aeruginosa, A. baumannii, and Enterobacterales being the most common pathogens.[26]

Pharmacokinetics/Pharmacodynamics (PK/PD)

-

PK/PD Index: Like other β-lactam antibiotics, the PK/PD parameter that best correlates with Cefiderocol's efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[28][29][30] Animal studies suggest that a %fT>MIC target of approximately 75% is associated with a 1-log₁₀ bacterial reduction.[24][31]

-

Pharmacokinetic Profile: Cefiderocol exhibits linear pharmacokinetics.[28][32] It is administered intravenously and is primarily eliminated by the kidneys.[28][29] Dose adjustments are necessary for patients with renal impairment.[29][30]

-

Recommended Dosing: The standard therapeutic dose is 2 grams administered as a 3-hour intravenous infusion every 8 hours.[29][31] This extended infusion helps to maximize the %fT>MIC, thereby optimizing bactericidal activity.[29]

Table 3: Key Pharmacokinetic Parameters of Cefiderocol in Healthy Adults

| Parameter | Value | Reference(s) |

|---|---|---|

| Elimination Half-Life (t½) | 2 to 3 hours | [28][29] |

| Plasma Protein Binding | 40% to 60% | [28][29] |

| Total Clearance (Cl) | ~5.18 L/h | [28][32] |

| Primary Route of Elimination | Renal (60-70% as unchanged drug in urine) |[30][32] |

In Vivo Experimental Protocols

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy and PK/PD parameters of antibiotics.

-

Animal Preparation: Mice (e.g., ICR strain) are rendered transiently neutropenic by injecting them with cyclophosphamide. This immunosuppression allows for the establishment of a robust infection.

-

Inoculation: A standardized suspension of the test bacterium (e.g., 10⁶ CFU) is injected into the thigh muscle of each mouse.

-

Treatment Initiation: Antibiotic therapy is initiated at a set time post-infection (e.g., 2 hours). Cefiderocol and comparator agents are typically administered subcutaneously or intravenously at various doses and schedules.

-

Endpoint Measurement: At a predetermined time (e.g., 24 hours after treatment initiation), mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted.

-

Data Analysis: The dilutions are plated on agar to determine the number of viable bacteria (CFU/thigh). The efficacy is measured as the change in bacterial load (log₁₀ CFU) compared to the bacterial count at the start of therapy.

Figure 4: General workflow for a murine thigh infection model.

Cefiderocol is a powerful antibiotic with a unique mechanism of action that provides potent in vitro and in vivo activity against many of the most challenging Gram-negative superbugs. Its "Trojan horse" strategy allows it to overcome common β-lactam resistance mechanisms, making it a valuable option for treating infections with limited therapeutic alternatives. However, the emergence of multifactorial resistance, particularly associated with NDM-type metallo-β-lactamases, and the technical complexities of its in vitro susceptibility testing underscore the importance of continued surveillance, appropriate stewardship, and adherence to standardized laboratory protocols to preserve its efficacy for the future.

References

- 1. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 5. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]

- 9. In vitro activity of cefiderocol against aerobic Gram-negative bacterial pathogens from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of Cefiderocol Against a Broad Range of Clinically Important Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Frontiers | Cefiderocol: An Overview of Its in-vitro and in-vivo Activity and Underlying Resistant Mechanisms [frontiersin.org]

- 14. In Vitro Activity and In Vivo Efficacy of Cefiderocol against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Updates on the Activity, Efficacy and Emerging Mechanisms of Resistance to Cefiderocol [mdpi.com]

- 16. Frontiers | Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2023 AST: Ceftiderocol Testing | News | CLSI [clsi.org]

- 21. journals.asm.org [journals.asm.org]

- 22. Cefiderocol Antimicrobial Susceptibility Testing against Multidrug-Resistant Gram-Negative Bacilli: a Comparison of Disk Diffusion to Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vivo Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Murine Urinary Tract Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 27. IDWeek 2024: Shionogi Presents Largest Global Real-World Evidence Study of Cefiderocol Demonstrating Strong Clinical Response Rates Across Seriously Ill Patients | 塩野義製薬 [shionogi.com]

- 28. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

- 31. researchgate.net [researchgate.net]

- 32. seq.es [seq.es]

Cefiderocol Sulfate Tosylate: A Technical Guide to Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Cefiderocol (B606585) is a novel siderophore cephalosporin (B10832234) antibiotic developed to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3][4] Its unique structure, featuring a catechol moiety on the C-3 side chain, enables a "Trojan horse" mechanism of entry into bacterial cells by exploiting their iron acquisition systems.[5][6][7][8][9][10] This guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of cefiderocol sulfate (B86663) tosylate, summarizing key data, experimental methodologies, and the mechanisms that define its antibacterial activity and potential for resistance.

Pharmacokinetics

Cefiderocol exhibits a pharmacokinetic profile characteristic of a beta-lactam antibiotic, with linear, dose-proportional kinetics and primary elimination via the kidneys.[4][7][11][12]

Absorption and Distribution

Following intravenous (IV) infusion, the peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of cefiderocol increase in proportion to the dose.[10][11] The drug is moderately bound to human plasma proteins, primarily albumin, with a binding percentage ranging from 40% to 60%.[7][13][14] The volume of distribution at steady state in healthy adults is approximately 18.0 L, which is similar to the volume of extracellular fluid, indicating its distribution into the interstitial fluid of well-vascularized tissues.[7][13]

Metabolism and Excretion

Cefiderocol is minimally metabolized.[10] The primary route of elimination is renal excretion of the unchanged drug.[10][11][12][14][15] In a study with a single radiolabeled dose, 98.6% of the radioactivity was recovered in the urine (90.6% as unchanged cefiderocol) and 2.8% in the feces.[10] The terminal elimination half-life in healthy adults is approximately 2 to 3 hours.[7][10][11][14] No drug accumulation has been observed after multiple doses administered every 8 hours in healthy subjects.[7][11]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of cefiderocol in various populations.

| Parameter | Healthy Adults | Patients (cUTI or HABP/VABP) | Special Populations | Source |

| Dosage Regimen | 2 g IV over 3 hrs | 2 g IV over 3 hrs q8h | Varied based on renal function | [10][11][16] |

| Cmax (Peak Plasma Conc.) | 89.7 mg/L | 111 - 115 mg/L | --- | [10][16] |

| AUC (Area Under the Curve) | 386 mg·hr/L | 394.7 mg·hr/L (cUTI, 1-hr inf.) | --- | [10] |

| T½ (Elimination Half-Life) | 2.0 - 3.0 hours | --- | --- | [7][11][12][14] |

| Vd (Volume of Distribution) | 18.0 L | --- | 15.8 L (Normal renal function) | [4][7][13] |

| CL (Clearance) | 5.18 L/hr | --- | 4.70 L/h (Normal renal function); 1.10 L/h (ESRD) | [4][7][10] |

| Protein Binding | 40% - 60% | --- | --- | [7][11][13][14] |

| Primary Excretion | Renal (90.6% unchanged) | --- | --- | [10] |

cUTI: Complicated Urinary Tract Infection; HABP/VABP: Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia; ESRD: End-Stage Renal Disease.

Pharmacodynamics

Cefiderocol's potent activity against a wide range of Gram-negative pathogens, including carbapenem-resistant strains, is a function of its unique mechanism of action and stability against β-lactamases.[3][5][11]

Mechanism of Action

Cefiderocol employs a "Trojan horse" strategy to enter bacterial cells.[5][6] The catechol moiety on its C-3 side chain chelates ferric iron, mimicking natural siderophores.[5][10][17][18] This cefiderocol-iron complex is then actively transported across the bacterial outer membrane via specific iron transporter channels.[5][6][7][17] This active transport mechanism allows cefiderocol to achieve high concentrations in the periplasmic space, bypassing resistance mechanisms related to porin channel mutations and efflux pumps.[2][8][17] Once in the periplasm, cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell lysis and death.[5][6][7][17][19]

Caption: Cefiderocol's "Trojan horse" mechanism of action.

PK/PD Index and Targets

Like other β-lactam antibiotics, the pharmacodynamic parameter that best correlates with cefiderocol's efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[1][7][14] Animal models have been crucial in defining the magnitude of this parameter required for various levels of bacterial killing.

| PK/PD Target | Organism Group | %fT > MIC Required | Source |

| Stasis | P. aeruginosa | 44.4 - 94.7% | [1] |

| 1-log₁₀ Reduction | P. aeruginosa | 50.2 - 97.5% | [1] |

| 1-log₁₀ Reduction | Enterobacterales | 73.3% | [20] |

| 1-log₁₀ Reduction | P. aeruginosa | 77.2% | [20] |

| 2-log₁₀ Reduction | P. aeruginosa | 62.1 - 100% | [1] |

Spectrum of Activity and Resistance

Cefiderocol demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[3][5][11][18] Its structure confers stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and both serine- (e.g., KPC, OXA-48) and metallo- (e.g., NDM, VIM, IMP) carbapenemases.[2][3][6][17][18]

However, resistance to cefiderocol can emerge and is often multifactorial.[21][22] Key mechanisms include:

-

β-Lactamase Expression: High levels of certain β-lactamases, particularly NDM-type metallo-β-lactamases, are strongly associated with resistance.[2][21][22][23]

-

Siderophore Receptor Mutations: Alterations or mutations in the genes encoding iron transporters (e.g., cirA, fiu, piuA) can reduce drug uptake.[2][21][22][24]

-

Target Modification: Changes in PBP3 can reduce binding affinity.[24]

-

Permeability and Efflux: Although cefiderocol can bypass porin channels, alterations in membrane permeability (e.g., porin loss) and overexpression of efflux pumps can contribute to resistance, often in concert with other mechanisms.[2][8][21]

References

- 1. Pharmacodynamics of cefiderocol, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Cefiderocol [pubmed.ncbi.nlm.nih.gov]

- 5. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 6. Cefiderocol - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria [frontiersin.org]

- 9. droracle.ai [droracle.ai]

- 10. globalrph.com [globalrph.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Pharmacokinetic and Pharmacodynamic Profiles of Cefiderocol, a Novel Siderophore Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reference.medscape.com [reference.medscape.com]

- 14. Pharmacokinetics/Pharmacodynamics and tolerability of cefiderocol in the clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fetroja® (cefiderocol) | Administering Fetroja [fetroja.com]

- 16. drugs.com [drugs.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Mechanisms of Cefiderocol Resistance in Carbapenemase-Producing Enterobacterales: Insights from Comparative Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vitro Activity of Cefiderocol Against Multi-Drug-Resistant Gram-Negative Clinical Isolates in Romania [mdpi.com]

- 24. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Gauntlet: An In-depth Technical Guide to Cefiderocol Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Cefiderocol, a novel siderophore cephalosporin, represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria. Its unique "Trojan horse" mechanism, utilizing bacterial iron uptake systems to bypass common resistance mechanisms such as porin channel mutations and efflux pumps, has offered a promising therapeutic option. However, the emergence of resistance to this last-resort antibiotic poses a critical challenge to its long-term efficacy. This technical guide provides a comprehensive overview of the core mechanisms of Cefiderocol resistance, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in understanding, identifying, and combating this growing threat.

Core Resistance Mechanisms at a Glance

Resistance to Cefiderocol is often a multifactorial phenomenon, typically resulting from a combination of mechanisms rather than a single alteration.[1] These mechanisms can be broadly categorized into four main groups:

-

Enzymatic Degradation: Hydrolysis of the Cefiderocol molecule by β-lactamase enzymes.

-

Target Modification: Alterations in the primary target of Cefiderocol, Penicillin-Binding Protein 3 (PBP3).

-

Reduced Uptake: Mutations in the iron transport systems responsible for Cefiderocol's entry into the bacterial cell.

-

Efflux Pump Overexpression: Increased expression of pumps that actively remove Cefiderocol from the bacterial periplasm.

While Cefiderocol was designed for stability against many β-lactamases, certain enzymes, particularly metallo-β-lactamases (MBLs) like NDM variants, and other β-lactamases such as KPC, AmpC, PER, and SHV-type ESBLs, have been implicated in conferring resistance.[1][2]

Quantitative Insights into Cefiderocol Resistance

The following tables summarize key quantitative data from various studies, illustrating the impact of different resistance mechanisms on Cefiderocol's minimum inhibitory concentration (MIC).

Table 1: Impact of β-Lactamases on Cefiderocol MIC

| Bacterial Species | β-Lactamase | Fold Increase in Cefiderocol MIC | Reference |

| E. coli | blaPER-like genes | 2- to 64-fold | [3] |

| P. aeruginosa | blaPER-type | High rates of resistance | [3] |

| A. baumannii | blaPER-type | High rates of resistance | [3] |

| E. coli | blaNDM variants | 4- to 64-fold | [3] |

| K. pneumoniae | KPC variants | 2- to 512-fold | [1] |

| E. coli | blaKPC-2 | 4-fold | [4] |

| E. coli | blaCMY-2 | 16-fold | [4] |

| E. coli | blaCTX-M-15 | 8-fold | [4] |

| E. coli | blaNDM-1 | 32-fold | [4] |

| E. coli recombinant | blaPER-1 | 64-fold | [5] |

Table 2: Impact of Iron Transporter and Porin Mutations on Cefiderocol MIC

| Bacterial Species | Gene(s) with Mutation/Deletion | Fold Increase in Cefiderocol MIC | Reference |

| P. aeruginosa | pirA deletion | 2-fold or no impact | [3] |

| P. aeruginosa | piuA/piuD deletion + pirA deletion | 32-fold and 64-fold | [3] |

| A. baumannii | piuA or pirA deletion | 4- to 8-fold | [6] |

| P. aeruginosa | piuA deletion | 16-fold | [6] |

| P. aeruginosa | Loss of PiuA/D | 0.5 to 8 µg/mL increase |

Table 3: Cefiderocol MIC Distribution in Clinical Isolates

| Bacterial Species | Phenotype | Cefiderocol Non-Susceptibility (%) | Reference |

| Enterobacterales | - | 3.0% | [3] |

| P. aeruginosa | - | 1.4% | [3] |

| A. baumannii | - | 8.8% | [3] |

| S. maltophilia | - | 0.4% | [3] |

| Enterobacterales | Carbapenem-Resistant (CRE) | 12.4% | [3] |

| A. baumannii | Carbapenem-Resistant (CRAb) | 13.2% | [3] |

| Enterobacterales | NDM-producing | 38.8% | [3] |

| P. aeruginosa | NDM-producing | 22.9% | [3] |

| A. baumannii | NDM-producing | 44.7% | [3] |

| Enterobacterales | Ceftazidime/avibactam-resistant | 36.6% | [3] |

Signaling Pathways and Logical Relationships in Cefiderocol Resistance

The interplay of various resistance mechanisms is crucial for the development of high-level Cefiderocol resistance. The following diagrams illustrate these relationships.

Detailed Methodologies for Key Experiments

A standardized approach to studying Cefiderocol resistance is essential for reproducible and comparable results. This section provides detailed protocols for key in vitro experiments.

Cefiderocol Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of Cefiderocol.

Objective: To determine the minimum concentration of Cefiderocol that inhibits the visible growth of a bacterium.

Materials:

-

Cefiderocol analytical standard

-

Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

0.5 McFarland turbidity standard

-

Sterile saline or CAMHB

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-